Risperidone-d4

Catalog No.
S1482839
CAS No.
1020719-76-9
M.F
C23H27FN4O2
M. Wt
414.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Risperidone-d4

CAS Number

1020719-76-9

Product Name

Risperidone-d4

IUPAC Name

2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

Molecular Formula

C23H27FN4O2

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3/i9D2,13D2

InChI Key

RAPZEAPATHNIPO-RIEWMPPISA-N

SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F

Synonyms

3-[2-4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one-d4

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F

Isomeric SMILES

[2H]C([2H])(C1=C(N=C2CCCCN2C1=O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F

Application in Psychiatry

Field: Psychiatry: Risperidone is widely used in the treatment of schizophrenia and bipolar disorder . It’s a second-generation antipsychotic agent that may improve adherence to treatment and outcomes in these mental illnesses .

Method of Application: The method of application involves oral administration or long-acting injectable forms . In a study, patients with schizophrenia or schizoaffective disorder were randomly assigned to receive 25 to 50 mg of long-acting injectable risperidone every two weeks or a psychiatrist’s choice of an oral antipsychotic .

Application in Neurology

Field: Neurology: Risperidone has been studied for its binding affinity to serotonin receptors . This is relevant in the field of neurology, as serotonin receptors play a key role in many neurological processes.

Method of Application: The method of application in this context would be through the use of molecular dynamics simulations . This allows researchers to study the binding affinity of Risperidone to serotonin receptors in a controlled virtual environment .

Application in Drug Design

Field: Drug Design: Risperidone has been used in the field of drug design . The crystal structure of the D2 dopamine receptor (D2R) in complex with the antipsychotic drug risperidone has been reported . This structure reveals features that might be useful for the design or discovery of drugs that have greater selectivity for D2R than existing therapeutics, and consequently have fewer side effects .

Method of Application: The method of application in this context is through the use of crystallography . This allows researchers to study the structure of D2R in complex with risperidone .

Application in Long-Term Treatment of Schizophrenia

Field: Psychiatry: Risperidone has been used in long-term treatment of schizophrenia . Long-acting injectable risperidone, a second-generation antipsychotic agent, may improve adherence to treatment and outcomes in schizophrenia .

Method of Application: The method of application involves long-acting injectable risperidone . In a study, patients with schizophrenia or schizoaffective disorder were randomly assigned to receive 25 to 50 mg of long-acting injectable risperidone every two weeks .

Application in Treatment of Mood Disorders

Field: Psychiatry: Risperidone, as a second-generation antipsychotic, has been used in the treatment of mood disorders . It has antimanic activity and is also effective for the maintenance treatment of bipolar disorder .

Method of Application: The method of application typically involves oral administration . The dosage and frequency would be determined by a healthcare professional based on the patient’s condition .

Application in Meta-Analysis of Schizophrenia and Bipolar Disorder Treatment

Field: Psychiatry: Risperidone has been used in meta-analysis studies to assess its benefits and harms in the treatment of patients with schizophrenia or bipolar disorder .

Method of Application: This allows researchers to conduct a comprehensive analysis of the effects of Risperidone .

Results and Outcomes: The study showed a significant clinical reduction in the Positive and Negative Syndrome Scale (PANSS) in patients receiving Risperidone . Csrs reported nearly two times more adverse events and almost 8 times more serious adverse events than the journal publications .

Risperidone-d4 is a deuterated analog of risperidone, an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. The chemical formula for risperidone-d4 is C23H23D4FN4O2C_{23}H_{23}D_4FN_4O_2, with a molecular weight of approximately 414.5 g/mol. The incorporation of deuterium atoms in place of hydrogen enhances the compound's stability and alters its pharmacokinetic properties, making it useful in research settings, particularly in pharmacokinetic studies and metabolic profiling.

Information on the safety hazards of Risperidone-d4 is limited. Generally, isotopically labeled compounds may share similar hazard profiles to their non-labeled counterparts []. Risperidone has known side effects, and handling it requires following safety protocols established for the medication []. Due to the limited availability of Risperidone-d4, specific safety instructions are likely provided by the supplier.

: Employ standard organic synthesis techniques such as:
  • Nucleophilic substitutions
  • Coupling reactions
  • Deuterium labeling techniques to ensure the incorporation of deuterium into specific positions on the molecule.
  • Purification: After synthesis, the product is purified using techniques such as chromatography.
  • This synthetic approach allows for precise control over the incorporation of deuterium atoms, ensuring that the final product maintains its intended pharmacological properties.

    Risperidone-d4 exhibits biological activities akin to those of risperidone, primarily acting as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors. Its binding affinities are as follows:

    • Dopamine D2 receptors: Ki approximately 3 nM
    • Serotonin 5-HT2A receptors: Ki approximately 0.12 nM

    The unique feature of risperidone-d4 is its potential for enhanced metabolic stability due to deuteration, which may result in prolonged action and reduced side effects compared to its non-deuterated counterpart .

    Risperidone-d4 serves several important applications:

    • Research Tool: It is widely used in pharmacokinetic studies to trace metabolic pathways and understand drug interactions.
    • Clinical Research: It aids in studying the effects of deuteration on drug metabolism and efficacy.
    • Therapeutic Investigations: Potentially useful in developing new formulations with improved pharmacological profiles.

    Interaction studies involving risperidone-d4 focus on its binding affinity and interactions with various neurotransmitter receptors. These studies have shown that:

    • Risperidone-d4 has a high affinity for serotonin 5-HT2A receptors, significantly greater than for dopamine D2 receptors.
    • Comparative studies indicate that while it shares similar receptor binding profiles with non-deuterated risperidone, its altered metabolism may lead to differences in clinical outcomes.

    These insights are crucial for understanding how modifications like deuteration can impact drug behavior in biological systems .

    Risperidone-d4 shares structural similarities with several other atypical antipsychotics. Below is a comparison highlighting its uniqueness:

    CompoundChemical FormulaKey Characteristics
    RisperidoneC23H27FN4O2Atypical antipsychotic; strong serotonin-Dopamine antagonism
    ClozapineC18H19ClN4High affinity for histamine H1 receptors; less D2 antagonism
    OlanzapineC17H20N4SBalanced receptor profile; effective for treatment-resistant cases
    QuetiapineC17H21N3OBroad receptor activity; lower risk of extrapyramidal symptoms

    Uniqueness of Risperidone-d4

    Risperidone-d4's unique aspect lies in its deuterated structure, which enhances metabolic stability and may reduce side effects associated with traditional antipsychotics. This property makes it particularly valuable in research settings aimed at understanding drug metabolism and efficacy.

    XLogP3

    2.7

    Hydrogen Bond Acceptor Count

    6

    Exact Mass

    414.23691126 g/mol

    Monoisotopic Mass

    414.23691126 g/mol

    Heavy Atom Count

    30

    GHS Hazard Statements

    Aggregated GHS information provided by 56 companies from 1 notifications to the ECHA C&L Inventory.;
    H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Acute Toxic

    Acute Toxic

    Wikipedia

    3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

    Dates

    Modify: 2023-09-14

    Explore Compound Types